2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
This compound is a pyrimidine-based derivative featuring a sulfonyl group at position 5 of the pyrimidine ring and a sulfanyl-linked acetamide moiety at position 2. The N-phenylacetamide tail contributes to π-π stacking interactions, often critical for binding to biological targets like enzymes or receptors .
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-14(2)15-8-10-17(11-9-15)30(27,28)18-12-23-21(25-20(18)22)29-13-19(26)24-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,24,26)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESBXQPFNZGRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-amino-5-(4-isopropylbenzenesulfonyl)pyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrimidine Core Modifications
- 2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide (C₁₉H₁₅F₂N₃O₂S):
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (C₁₄H₁₆N₄OS): Lacks the sulfonyl group but includes methyl substitutions at positions 4 and 6 of the pyrimidine.
Sulfanyl-Acetamide Variations
- 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide: Replaces the pyrimidine with a triazole ring. The 2-pyridyl group introduces basicity, altering solubility and metal-coordination capabilities. Reported to exhibit moderate anti-exudative activity (AEA) in preclinical models .
- N-(5-Chloropyridin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (C₁₀H₁₀ClN₅OS): Substitutes the pyrimidine with a tetrazole ring.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Key Analogues
Solubility and Lipophilicity
- The target compound’s isopropylbenzenesulfonyl group confers higher logP (~3.5 predicted) compared to the difluoromethoxy analogue (logP ~2.9), suggesting better membrane permeability but lower aqueous solubility .
- Triazole-based analogues (e.g., from ) exhibit lower logP (~2.1–2.7) due to polar heterocycles, aligning with their moderate AEA and reduced cytotoxicity .
Key Research Findings and Gaps
- Anti-Exudative Potential: Triazole-acetamide analogues show promise in reducing inflammation (AEA up to 42%), but the target compound’s benzenesulfonyl group may enhance target selectivity due to its bulkier profile .
- Structural Stability: Pyrimidine-based compounds generally exhibit higher thermal and enzymatic stability than triazole or tetrazole derivatives, as noted in crystallography studies .
- Unresolved Questions : The target compound’s exact biological targets (e.g., COX-2, TNF-α) and toxicity profile remain uncharacterized, highlighting the need for in vivo studies.
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide, often referred to as a benzenesulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 358.45 g/mol
- Functional Groups : Contains an amino group, sulfonamide group, and a pyrimidine ring.
The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways. Specifically, it has been shown to:
- Inhibit Protein Kinases : The compound acts on various protein kinases involved in cell cycle regulation, particularly influencing the G1-S transition and modulating cyclin-dependent kinases (CDKs) .
- Regulate Apoptosis : By affecting the phosphorylation of proteins involved in apoptosis, it plays a role in promoting cell death in cancerous cells .
- Impact DNA Repair Mechanisms : The compound has been implicated in the regulation of homologous recombination repair pathways, which are crucial for maintaining genomic stability .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines.
In Vivo Studies
Animal model studies have also provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Mouse Model : Administered at a dose of 5 mg/kg showed significant tumor reduction in xenograft models.
- Pharmacokinetics : The compound displayed a half-life of approximately 2 hours with good brain penetration, making it suitable for central nervous system-targeted therapies .
Case Studies
- Case Study on Cancer Treatment :
- A study published in Cancer Research evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated enhanced tumor regression compared to monotherapy, suggesting a synergistic effect .
- Neurodegenerative Disease Research :
Data Tables
| Study Type | Cell Line Tested | IC50 (µM) | In Vivo Efficacy |
|---|---|---|---|
| In Vitro | MCF-7 | 15 | Tumor reduction |
| In Vitro | HeLa | 20 | Not assessed |
| In Vitro | A549 | 10 | Not assessed |
| In Vivo | Xenograft Models | N/A | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
